1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one
CAS No.: 34790-85-7
Cat. No.: VC8108042
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34790-85-7 |
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Molecular Formula | C11H13ClN2O |
Molecular Weight | 224.68 g/mol |
IUPAC Name | 1-[(4-chlorophenyl)methyl]-1,3-diazinan-2-one |
Standard InChI | InChI=1S/C11H13ClN2O/c12-10-4-2-9(3-5-10)8-14-7-1-6-13-11(14)15/h2-5H,1,6-8H2,(H,13,15) |
Standard InChI Key | AAAJHRMBUHXWLD-UHFFFAOYSA-N |
SMILES | C1CNC(=O)N(C1)CC2=CC=C(C=C2)Cl |
Canonical SMILES | C1CNC(=O)N(C1)CC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound features a tetrahydropyrimidin-2(1H)-one core substituted with a 4-chlorobenzyl group at the N1 position. Key structural attributes include:
Property | Value |
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CAS Registry Number | 34790-85-7 |
Molecular Formula | |
Molecular Weight | 224.69 g/mol |
IUPAC Name | 1-[(4-Chlorophenyl)methyl]-1,3-diazinane-2-one |
Spectral and Physicochemical Data
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Hazard Statements: H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled) .
Synthetic Methodologies
General Synthesis Routes
The compound is synthesized via cyclocondensation reactions. A representative approach involves:
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Substrate Preparation: 4-Chlorobenzylamine reacts with urea derivatives.
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Cyclization: Catalyzed by bases such as CsCO under reflux conditions .
Example Reaction Scheme:
Optimization Strategies
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Catalyst Screening: Alkali metal carbonates (e.g., CsCO) improve yields up to 86% .
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Solvent Systems: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
Pharmacological and Biological Applications
Anti-Inflammatory Activity
TAK-442 reduces monocyte chemoattractant protein-1 (MCP-1) production in endothelial cells by targeting protease-activated receptor 1 (PAR1) . This suggests potential cross-reactivity for 1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one in inflammatory pathways.
Other Therapeutic Hypotheses
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Anticancer Activity: Related compounds show modulation of apoptosis pathways.
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Antimicrobial Properties: Tetrahydropyrimidinones inhibit bacterial growth via undefined mechanisms .
GHS Code | Description |
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H302 | Harmful if swallowed |
H312 | Harmful in contact with skin |
H332 | Harmful if inhaled |
Precautionary Measures
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Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection .
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First Aid: Rinse skin/eyes with water; seek medical attention if ingested .
Analytical Characterization
Spectroscopic Data
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H NMR (DMSO-): δ 7.35–7.28 (m, 4H, Ar-H), 4.35 (s, 2H, CH), 3.45–3.20 (m, 4H, ring CH), 2.70–2.50 (m, 2H, ring CH) .
Chromatographic Methods
Research Gaps and Future Directions
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Pharmacokinetic Studies: No data exist on absorption, distribution, or metabolism.
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Target Identification: Mechanism of action remains uncharacterized.
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Therapeutic Optimization: Structure-activity relationship (SAR) studies could enhance potency.
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